molecular formula C9H7N3S2 B571054 2-Methyl-5,7-dihydroimidazo[4,5-f][1,3]benzothiazole-6-thione CAS No. 114163-50-7

2-Methyl-5,7-dihydroimidazo[4,5-f][1,3]benzothiazole-6-thione

Cat. No.: B571054
CAS No.: 114163-50-7
M. Wt: 221.296
InChI Key: MBTRPRLTSYEDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5,7-dihydroimidazo[4,5-f][1,3]benzothiazole-6-thione is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by its unique structure, which includes an imidazole ring fused to a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,7-dihydroimidazo[4,5-f][1,3]benzothiazole-6-thione can be achieved through several synthetic pathways. One common method involves the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions. Another approach is the condensation of 2-aminobenzenethiol with acyl chlorides, followed by cyclization . Additionally, microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency of the synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms has been explored to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,7-dihydroimidazo[4,5-f][1,3]benzothiazole-6-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-5,7-dihydroimidazo[4,5-f][1,3]benzothiazole-6-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5,7-dihydroimidazo[4,5-f][1,3]benzothiazole-6-thione involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis. Molecular docking studies have shown that it binds to the active site of these enzymes, thereby disrupting their function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzothiazole
  • 2-(Methylthio)benzothiazole
  • Benzo[d]imidazo[2,1-b]thiazole derivatives

Uniqueness

Compared to similar compounds, 2-Methyl-5,7-dihydroimidazo[4,5-f][1,3]benzothiazole-6-thione stands out due to its unique structural features and enhanced biological activity. Its fused imidazole and benzothiazole rings contribute to its stability and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

114163-50-7

Molecular Formula

C9H7N3S2

Molecular Weight

221.296

IUPAC Name

2-methyl-5,7-dihydroimidazo[4,5-f][1,3]benzothiazole-6-thione

InChI

InChI=1S/C9H7N3S2/c1-4-10-7-2-5-6(3-8(7)14-4)12-9(13)11-5/h2-3H,1H3,(H2,11,12,13)

InChI Key

MBTRPRLTSYEDRF-UHFFFAOYSA-N

SMILES

CC1=NC2=CC3=C(C=C2S1)NC(=S)N3

Synonyms

5H-Imidazo[4,5-f]benzothiazole-6-thiol,2-methyl-(6CI)

Origin of Product

United States

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